1-Propene, 1-(methylthio)-

概要

説明

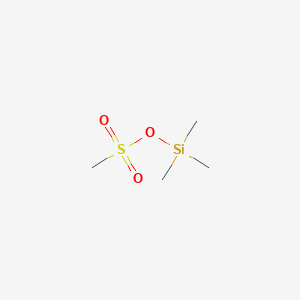

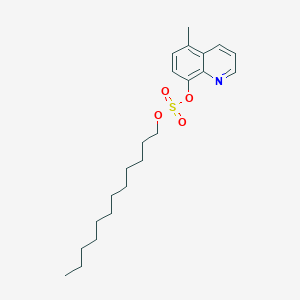

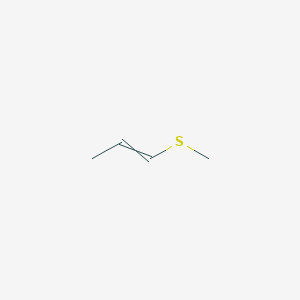

“1-Propene, 1-(methylthio)-” is a chemical compound with the molecular formula C4H8S and a molecular weight of 88.171 . It is also known by other names such as Methyl 1-propenyl sulfide, (E)-1-(Methylthio)-1-propene, and (1E)-1-(Methylsulfanyl)-1-propene .

Molecular Structure Analysis

The molecular structure of “1-Propene, 1-(methylthio)-” includes a propene (a three-carbon alkene) attached to a sulfur atom, which is in turn attached to a methyl group . This structure can exist in different stereoisomers, including (E)-1-(Methylthio)-1-propene and (Z)-1-(Methylthio)-1-propene .Physical And Chemical Properties Analysis

“1-Propene, 1-(methylthio)-” has a density of 0.803 g/mL at 25 °C, a boiling point of 91-93 °C, a flashing point of 65°F, and a vapor pressure of 68.4mmHg at 25°C . Its refractive index is n20/D 1.4714 .科学的研究の応用

Electronic Structure and Prototropic Rearrangement

1-Propene, 1-(methylthio)-, exhibits interesting behavior in electronic structure and prototropic rearrangement. A study by Kobychev et al. (2002) using ab initio calculations found that 1-methylthio-2-propene rearranges toward 1-substituted 1-propenes with a significant exothermic effect. This rearrangement involves changes in charge distribution, bond lengths, and bond orders, highlighting the compound's potential in understanding negative hyperconjugation and the effect of sulfur electronegativity in chemical reactions (Kobychev, Vitkovskaya, Larionova, & Trofimov, 2002).

Methylation Studies

In biochemistry, analogues of 1-Propene, 1-(methylthio)-, such as 2-(methylthio)ethanesulfonate, have been studied for their interaction with methyl-coenzyme M reductase. This enzyme system, found in Methanobacterium thermoautotrophicum, is crucial in methane biosynthesis. The study by Gunsalus, Romesser, & Wolfe (1978) explored various analogues for their ability to serve as substrates or inhibitors in this enzymatic pathway, providing insights into the molecular mechanisms of methane production (Gunsalus, Romesser, & Wolfe, 1978).

Polymerization and Catalysis

The compound's derivatives play a role in polymer science. For instance, Lamberti et al. (2004) studied a zirconium(IV) complex, where polymerization of propene in the presence of this complex resulted in the production of syndiotactic polypropylene. Such studies are vital for understanding and improving polymerization processes and catalyst designs (Lamberti, Gliubizzi, Mazzeo, Tedesco, & Pellecchia, 2004).

Photochemical Additions

Bos & Boleij (2010) explored the photochemical addition of aromatic ketones to 1-methylthio-1-propyne, leading to the production of various compounds through C3O-cycloaddition. This study is significant for understanding the photochemical behavior of 1-Propene, 1-(methylthio)- derivatives and their potential in synthetic organic chemistry (Bos & Boleij, 2010).

Spectroscopy and Surface Analysis

The adsorption and decomposition of propene on surfaces, such as Ni(100), provide critical insights into surface chemistry and catalysis. Whelan et al. (2001) utilized synchrotron radiation to study these processes, revealing detailed mechanisms of adsorption, transition, and decomposition at various temperatures, which are essential for industrial catalytic processes (Whelan, Neubauer, Borgmann, Denecke, & Steinrück, 2001).

Safety and Hazards

The safety data sheet for a similar compound, 2-Methylpropene, indicates that it is an extremely flammable gas and contains gas under pressure, which may explode if heated . It may displace oxygen and cause rapid suffocation . The safety information for “1-Propene, 1-(methylthio)-” specifically was not found in the search results.

作用機序

. Further research is needed to identify its specific molecular targets and their roles.

Biochemical Pathways

Given its structure, it may participate in reactions involving sulfur-containing compounds .

Pharmacokinetics

These properties would impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent .

Action Environment

The action, efficacy, and stability of “1-Propene, 1-(methylthio)-” can be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .

特性

IUPAC Name |

1-methylsulfanylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8S/c1-3-4-5-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJOGCMRDEUBRJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864227 | |

| Record name | 1-Propene, 1-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear to pale yellow liquid; Acrid strong garlic-like aroma | |

| Record name | Methyl 1-propenyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1888/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | Methyl 1-propenyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1888/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.887-0.893 (20°) | |

| Record name | Methyl 1-propenyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1888/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

1-Propene, 1-(methylthio)- | |

CAS RN |

10152-77-9 | |

| Record name | Methyl 1-propenyl sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10152-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, 1-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propene, 1-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [No public or meaningful name is available] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 1-PROPENYL SULPIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Reaction mass of (E)-1-Methylthio-1-propene and (Z)-1-Methylthio-1-propene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of identifying 1-propene, 1-(methylthio)-(E)- in different types of chives flower sauce?

A1: The presence of 1-propene, 1-(methylthio)-(E)- in all four types of chives flower sauce analyzed [] suggests it's a key aroma compound in chives themselves, regardless of added fruit flavors. This is consistent with its identification as a major compound in both white and purple skin garlic []. Further research could explore if its concentration varies significantly between chives varieties or with different processing methods, offering insights for flavor optimization in food production.

Q2: How does the presence of other volatile compounds impact the aroma profile of chives flower sauce?

A2: While 1-propene, 1-(methylthio)-(E)- may be a significant contributor to the aroma, it doesn't act in isolation. The study identified other compounds like methyl mercaptan, dimethyl disulfide, and diallyl sulfide, all present in the chives flower sauces []. These likely interact to create a complex aroma profile. Notably, unique compounds were detected in the fruit-flavored sauces, suggesting these additions introduce new aroma dimensions, potentially complementing or masking the base chives aroma. This highlights the importance of considering the overall volatile profile when analyzing flavor, rather than individual compounds in isolation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。